Noracymethadol hydrochloride

Opioid pharmacology Route-dependent potency Structure–activity relationship

Noracymethadol hydrochloride (NIH-7667; USAN) is a synthetic opioid analgesic of the methadol class, with a molecular formula of C22H30ClNO2 and a molecular weight of 375.9 g/mol. It is the hydrochloride salt of the acetyl ester of methadol and exists as a racemic mixture, as confirmed by NCATS Inxight stereochemistry annotation.

Molecular Formula C22H30ClNO2
Molecular Weight 375.9 g/mol
CAS No. 5633-25-0
Cat. No. B10859376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoracymethadol hydrochloride
CAS5633-25-0
Molecular FormulaC22H30ClNO2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
InChIInChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H
InChIKeyQOWPUUFVFLIYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noracymethadol Hydrochloride (CAS 5633-25-0): Core Identity for Opioid Analgesic Research Procurement


Noracymethadol hydrochloride (NIH-7667; USAN) is a synthetic opioid analgesic of the methadol class, with a molecular formula of C22H30ClNO2 and a molecular weight of 375.9 g/mol [1]. It is the hydrochloride salt of the acetyl ester of methadol and exists as a racemic mixture, as confirmed by NCATS Inxight stereochemistry annotation [2]. The compound is regulated as a Schedule I controlled substance (DEA No. 9633) and was never marketed for clinical use [3]. Its primary research relevance stems from its identity as the principal N-demethylated metabolite of levo-α-acetylmethadol (LAAM), positioning it as a critical reference standard for studies on opioid metabolic activation, structure–activity relationships, and differential pharmacodynamic profiling [3][4].

Why Substituting Noracymethadol Hydrochloride with Methadone or LAAM Fails in Quantitative Pharmacology


Noracymethadol hydrochloride cannot be replaced by methadone, LAAM, or other in-class opioids without fundamentally altering experimental outcomes. As a racemic mixture of an acetylated methadol [1], it serves as the direct precursor to the primary pharmacologically active metabolite of LAAM (nor-LAAM) [2]. Substituting with LAAM introduces a confounding prodrug activation step requiring CYP3A4-mediated N-demethylation, while methadone lacks the acetyl ester functional group entirely, leading to different receptor binding kinetics, lipophilicity, and metabolic liability. These structural and metabolic differences translate into quantifiable disparities in oral:parenteral potency ratios (1:10 for noracymethadol vs. 1:3 for LAAM/dinor-LAAM) [3], onset and duration of action, and withdrawal suppression potency (9-fold greater for nor-LAAM vs. LAAM) [4]. Consequently, any comparative pharmacological study that substitutes noracymethadol hydrochloride with a class analog compromises the integrity of dose–response, pharmacokinetic, and toxicological data.

Quantitative Differentiation of Noracymethadol Hydrochloride: Head-to-Head Evidence Against Closest Comparators


Oral:Parenteral Potency Ratio: Noracymethadol Hydrochloride vs. LAAM and Dinor-LAAM

Noracymethadol (as nor-LAAM) exhibits an oral:parenteral potency ratio of 1:10, meaning subcutaneous (SC) administration yields 10-fold greater potency than oral dosing [1]. In contrast, both LAAM and dinor-LAAM show a ratio of only 1:3, indicating significantly more consistent bioavailability across routes [1]. Noracymethadol also demonstrates a more rapid onset and shorter duration of action compared to LAAM and dinor-LAAM [1]. This differential pharmacokinetic–pharmacodynamic profile establishes that route of administration critically determines the relative potency rank order among these structurally related opioids.

Opioid pharmacology Route-dependent potency Structure–activity relationship

Potency in Suppressing Opioid Withdrawal: Noracymethadol Hydrochloride vs. LAAM and Dinor-LAAM

In morphine-dependent dogs maintained on 125 mg/day morphine, noracymethadol (nor-LAAM) demonstrated 9-fold greater potency than either LAAM or dinor-LAAM in suppressing spontaneous withdrawal 40 hours after the last morphine dose [1]. The same study reported that for acute antinociceptive effects, nor-LAAM was 6–12 times more potent than LAAM, while dinor-LAAM was only 1.5–3 times more potent [1]. Despite this superior potency, LAAM itself suppressed the expression of abstinence more fully than either metabolite, highlighting a therapeutic-efficacy vs. potency dissociation [1].

Opioid dependence Withdrawal suppression Preclinical efficacy

Clinical Side-Effect Differentiation: Noracymethadol Hydrochloride vs. Morphine in Postpartum Analgesia

A controlled clinical trial in postpartum patients compared single oral doses of noracymethadol hydrochloride and morphine for pain relief [1]. Both compounds produced comparable analgesic efficacy (change in pain intensity was directly proportional to dose, and relief was inversely proportional to initial pain intensity) [1]. However, noracymethadol hydrochloride was associated with a lower incidence of opioid-typical adverse effects—namely nausea, dizziness, and drowsiness—compared to morphine [1]. While exact percentage reductions were not consistently reported across data sources, the directional finding of reduced subjective side-effect burden with equipotent analgesia represents a clinically meaningful differentiation for patient tolerability.

Clinical opioid side effects Analgesic tolerability Obstetric pain management

Prodrug Activation vs. Direct Activity: Noracymethadol Hydrochloride Circumvents CYP3A4-Dependent Bioactivation Variability

LAAM is a prodrug that requires sequential N-demethylation by CYP3A4 (and other CYPs) to generate its active metabolites: first nor-LAAM (noracymethadol), then dinor-LAAM [1]. This metabolic activation introduces substantial inter-individual variability in clinical response due to CYP3A4 polymorphisms and drug–drug interactions [2]. Noracymethadol hydrochloride, as the direct active metabolite, bypasses the rate-limiting and variable bioactivation step. Studies have confirmed that LAAM's pharmacological activity is largely dependent on its conversion to nor-LAAM [3]. Thus, using noracymethadol hydrochloride directly as an investigational probe eliminates the confounding pharmacokinetic variability inherent in LAAM, providing more reproducible in vitro and in vivo pharmacological data.

Prodrug metabolism CYP3A4 bioactivation Pharmacokinetic variability

Stereochemical Composition: Racemic Noracymethadol Hydrochloride as a Defined Mixture vs. Enantiopure Comparators

Noracymethadol hydrochloride (CAS 5633-25-0) is specified as a racemic (MIXED) stereochemical entity, containing both levo- and dextrorotatory enantiomers [1]. In contrast, the pharmacologically dominant active metabolite of LAAM is the levorotatory isomer, (-)-noracymethadol (nor-LAAM) [2]. Published literature demonstrates that the levorotatory enantiomers of methadone derivatives generally exhibit significantly higher µ-opioid receptor affinity and analgesic potency than their dextrorotatory counterparts [3]. Therefore, procuring the racemic hydrochloride salt ensures a reproducible, well-defined isomeric composition for baseline studies, while substitution with an enantiopure (-)-isomer (or an unspecified stereoisomer mixture) would yield systematically different potency outcomes. This stereochemical identity is critical for analytical method development and receptor binding studies where enantiomeric composition directly influences apparent affinity.

Stereochemistry Enantiomeric activity Reference standard purity

Optimal Research and Industrial Use Cases for Noracymethadol Hydrochloride Based on Quantified Differentiation


Reference Standard for In Vitro Opioid Receptor Binding and Functional Assays

Noracymethadol hydrochloride serves as a critical reference compound for µ-, κ-, and δ-opioid receptor binding assays and functional activity screens. Its racemic composition ensures a well-defined baseline for competitive binding studies, while its identity as the direct active metabolite of LAAM allows for assessment of receptor affinity without the confounding influence of pro-drug metabolic activation [1]. This is particularly relevant when comparing intrinsic efficacy among methadone derivatives, as noracymethadol's potency position (6–12× more potent than LAAM for acute antinociception) [2] provides a calibrated benchmark for ranking novel analogs.

In Vivo Prodrug–Metabolite Pharmacokinetic Modeling

Investigators conducting physiologically based pharmacokinetic (PBPK) modeling of LAAM disposition require noracymethadol hydrochloride as an analytical standard for quantifying metabolite formation and clearance. Because noracymethadol is the primary N-demethylated metabolite formed by CYP3A4 [3], its direct administration eliminates the rate-limiting bioactivation step and allows independent determination of noracymethadol's own volume of distribution, clearance, and elimination half-life. These data are essential for constructing accurate compartmental models that distinguish parent drug kinetics from metabolite kinetics.

Opioid Withdrawal Suppression Screening in Dependence Research

Given its 9-fold higher potency than LAAM in suppressing morphine withdrawal in the dog model [2], noracymethadol hydrochloride is the preferred positive control for preclinical screening of novel agents targeting opioid withdrawal syndrome. Its efficacy in this paradigm is quantitatively established, enabling direct potency comparisons (e.g., ED50 ratios) with candidate compounds. Using LAAM or methadone instead would result in systematically lower potency benchmarks, potentially overestimating the relative efficacy of test compounds.

Route-of-Administration Pharmacodynamic Studies

The pronounced route-dependence of noracymethadol (oral:parenteral potency ratio of 1:10 vs. 1:3 for LAAM) [4] makes it an informative probe for studying the impact of absorption, first-pass metabolism, and route of delivery on opioid pharmacodynamics. Researchers designing oral vs. parenteral comparative studies can use noracymethadol hydrochloride to generate robust dose–response curves across routes, providing mechanistic insight into bioavailability limitations that are masked when using opioids with more balanced oral:parenteral ratios (e.g., LAAM, methadone).

Quote Request

Request a Quote for Noracymethadol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.